molecular formula C7H7NO3 B589668 3-Hydroxyanthranilic Acid-d3 CAS No. 1794970-56-1

3-Hydroxyanthranilic Acid-d3

Cat. No.: B589668
CAS No.: 1794970-56-1
M. Wt: 156.155
InChI Key: WJXSWCUQABXPFS-CBYSEHNBSA-N
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Description

Context within Tryptophan Metabolism and the Kynurenine (B1673888) Pathway

The majority of dietary tryptophan, an essential amino acid, is metabolized through the kynurenine pathway (KP). mdpi.com This pathway is a central route for tryptophan degradation, leading to the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism. mdpi.combuchem.com 3-Hydroxyanthranilic acid emerges as a key metabolite within this intricate cascade.

The formation of 3-HAA can occur through two primary routes within the kynurenine pathway. The main route involves the conversion of kynurenine to 3-hydroxykynurenine (3-HK) by the enzyme kynurenine-3-monooxygenase. tandfonline.com Subsequently, the enzyme kynureninase hydrolyzes 3-HK to generate 3-HAA. hmdb.caahajournals.org An alternative, or secondary, branch involves the conversion of kynurenine to anthranilic acid by kynureninase, which can then be hydroxylated to form 3-HAA. mdpi.comtandfonline.com In mammals, the pathway proceeding through 3-HK is generally considered the predominant route for 3-HAA biosynthesis. tandfonline.com

Once formed, 3-HAA is further metabolized by the enzyme 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) to an unstable intermediate, 2-amino-3-carboxymuconate semialdehyde. mdpi.com This intermediate can then spontaneously rearrange to form quinolinic acid, a precursor for NAD+ synthesis, or be converted to picolinic acid. mdpi.comtandfonline.com Due to its position as a precursor to these critical molecules, the metabolism of 3-HAA is a significant control point within the kynurenine pathway.

Significance of 3-Hydroxyanthranilic Acid as a Bioactive Metabolite in Research Models

Beyond its role as a metabolic intermediate, 3-hydroxyanthranilic acid is recognized as a highly bioactive molecule with diverse and sometimes contradictory effects observed in various research models. mdpi.comnih.gov Its functions are complex and appear to be dependent on the cellular context and concentration.

Antioxidant and Pro-oxidant Activities: 3-HAA has demonstrated both antioxidant and pro-oxidant properties. mdpi.com It can act as a radical-scavenging antioxidant, and in some models, it has been shown to have anti-inflammatory and neuroprotective effects, partly through the induction of heme oxygenase-1. mdpi.comencyclopedia.pubnih.gov Conversely, other studies have highlighted its pro-oxidant capabilities, where it can generate reactive oxygen species (ROS), leading to oxidative stress. mdpi.commdpi.com This dual nature underscores the complexity of its role in cellular redox balance.

Immunomodulatory Effects: A significant body of research points to the immunomodulatory functions of 3-HAA. It has been shown to affect the activity of various immune cells, including T cells and macrophages. nih.govoup.com For instance, 3-HAA can suppress the release of pro-inflammatory cytokines and induce apoptosis in activated T cells. medchemexpress.comoncotarget.com These immunosuppressive properties are a key area of investigation in fields such as oncology and autoimmune diseases. oncotarget.com

Role in Pathophysiology: Altered levels of 3-HAA have been implicated in a wide range of pathological conditions. Studies have linked changes in the ratio of 3-HAA to its precursor, anthranilic acid, with various disorders, including neurological diseases, cardiovascular disease, and osteoporosis. nih.govnih.gov For example, research has indicated a causative role for 3-HAA in the formation of abdominal aortic aneurysms in mouse models by upregulating matrix metallopeptidase 2. ahajournals.org In contrast, other studies suggest that increased levels of 3-HAA are correlated with signs of recovery in stroke patients. encyclopedia.pub

Table 1: Observed Bioactive Effects of 3-Hydroxyanthranilic Acid in Research Models

Effect Research Model/Context Key Findings Citations
Anti-inflammatory Human fetal central nervous system cultures; Human umbilical vein endothelial cells; MacrophagesInduces heme oxygenase-1; Inhibits pro-inflammatory cytokine secretion. mdpi.comencyclopedia.pubmedchemexpress.com
Neuroprotection Primary human fetal central nervous system culturesPlays a neuroprotective role via hemeoxygenase-1 induction. nih.gov
Immunosuppression Activated T cellsSelectively induces T cell death via glutathione (B108866) depletion. medchemexpress.com
Pro-oxidant General cellular modelsCan generate reactive oxygen species, leading to oxidative stress. mdpi.com
Cardiovascular Effects Mouse models of atherosclerosis and abdominal aortic aneurysmCan lower plasma lipids and decrease atherosclerosis but also contributes to aneurysm formation. ahajournals.orgmedchemexpress.com
Metabolic Regulation Mouse modelsModulates the hepatic SREBP/lipoprotein axis. oup.com

Rationale for Investigating Deuterated Analogues of 3-Hydroxyanthranilic Acid in Systems Biology Studies

The study of metabolic pathways and the quantification of metabolites in complex biological samples present significant analytical challenges. Endogenous compounds are present in a wide range of concentrations, and the biological matrix itself can interfere with accurate measurement. The use of stable isotope-labeled internal standards, such as 3-Hydroxyanthranilic Acid-d3, is a critical strategy to overcome these challenges in systems biology and metabolomics research. medchemexpress.com

Improved Accuracy and Precision in Quantification: this compound serves as an ideal internal standard for the quantification of its unlabeled, endogenous counterpart using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.commedchemexpress.comtandfonline.com Because the deuterated standard is chemically identical to the analyte of interest but has a different mass, it co-elutes during chromatography and experiences similar ionization and fragmentation patterns. medchemexpress.com This allows for the correction of variations that can occur during sample preparation, injection, and ionization, thereby significantly improving the accuracy, precision, and reproducibility of the quantitative analysis. medchemexpress.comtandfonline.com

Metabolic Flux Analysis: Isotope labeling is an indispensable tool for metabolic flux analysis, which aims to determine the rates of metabolic reactions within a biological system. medchemexpress.com By introducing a labeled compound like this compound, researchers can trace its metabolic fate through the kynurenine pathway and beyond. medchemexpress.com This allows for the direct measurement of the rates of its production and consumption, providing a dynamic view of the pathway's activity under different physiological or pathological conditions.

Distinguishing Endogenous vs. Exogenous Compounds: In studies where 3-HAA is administered externally to a research model, the use of its deuterated form allows for the clear differentiation between the exogenously supplied compound and the endogenously produced metabolite. medchemexpress.com This is crucial for accurately determining the uptake, distribution, and metabolic effects of the administered compound without confounding results from the body's own production.

Table 2: Applications of this compound in Research

Application Technique Rationale Citations
Internal Standard LC-MS/MSImproves accuracy and reproducibility of quantification by correcting for matrix effects and analytical variability. tandfonline.commedchemexpress.comtandfonline.comacs.org
Metabolic Tracing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Enables non-invasive tracking of the distribution, transformation, and clearance of the compound and its metabolites. medchemexpress.com
Pharmacokinetic Studies MS, NMRFacilitates the study of absorption, distribution, metabolism, and excretion (ADME) of 3-HAA. medchemexpress.com
Pathway Verification In vivo models with stable isotope labelsHelps to verify specific steps in metabolic pathways and evaluate drug mechanisms. medchemexpress.com

Properties

CAS No.

1794970-56-1

Molecular Formula

C7H7NO3

Molecular Weight

156.155

IUPAC Name

2-amino-4,5,6-trideuterio-3-hydroxybenzoic acid

InChI

InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D

InChI Key

WJXSWCUQABXPFS-CBYSEHNBSA-N

SMILES

C1=CC(=C(C(=C1)O)N)C(=O)O

Synonyms

2-Amino-3-hydroxybenzoic Acid-d3;  NSC 522891-d3; 

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of 3 Hydroxyanthranilic Acid

Kynurenine (B1673888) Pathway as the Primary Biosynthetic Route in Eukaryotes

In eukaryotic organisms, the principal metabolic route for tryptophan degradation is the kynurenine pathway (KP). researchgate.net This pathway is responsible for metabolizing approximately 95% of all ingested tryptophan that is not used for protein or serotonin (B10506) synthesis. mdpi.com The kynurenine pathway generates several bioactive metabolites, including 3-HAA. oup.com Disruptions in the balance of these metabolites can lead to immune dysregulation and contribute to a variety of diseases. researchgate.net

A key step in the kynurenine pathway is the formation of 3-HAA from its immediate precursor, 3-hydroxykynurenine (3-HK). mdpi.com This conversion is catalyzed by the enzyme kynureninase (KYNU), a vitamin B6-dependent enzyme. hmdb.cataylorandfrancis.com The reaction involves the cleavage of L-3-hydroxykynurenine, which yields 3-HAA and the amino acid L-alanine. hmdb.cahmdb.ca Kynureninase can also act on L-kynurenine to produce anthranilic acid, but it shows a preference for the 3-hydroxylated form. hmdb.camdpi.com This enzymatic step is a critical branch point, directing the flow of metabolites toward the production of either neuroprotective or potentially neurotoxic compounds. taylorandfrancis.com

The entire kynurenine pathway is initiated and regulated by two key enzymes: indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). researchgate.netnih.govjci.org These enzymes catalyze the first and rate-limiting step of the pathway: the oxidative cleavage of the indole (B1671886) ring of tryptophan to form N-formylkynurenine. oup.comekb.eg IDO is widely distributed in various tissues and is induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ), playing a significant role in immune modulation. nih.govnih.govwikipathways.org TDO is primarily found in the liver and controls systemic tryptophan levels. researchgate.netekb.egfrontiersin.org By controlling the initial conversion of tryptophan, both IDO and TDO effectively regulate the flux through the kynurenine pathway and, consequently, the production of all downstream metabolites, including 3-HAA. nih.govjci.org

EnzymePrimary LocationInducer(s)Function in Pathway
IDO (Indoleamine 2,3-dioxygenase) Various tissues, immune cellsInterferon-gamma (IFN-γ)Initiates KP in extrahepatic tissues, immune regulation. nih.govnih.gov
TDO (Tryptophan 2,3-dioxygenase) LiverGlucocorticoids, glucagonRegulates systemic tryptophan levels. researchgate.netjci.org
KYNU (Kynureninase) Various tissues-Converts 3-hydroxykynurenine to 3-HAA. hmdb.cawikipathways.org

Alternative Biosynthetic Pathways and Precursors in Microorganisms

While the kynurenine pathway is the main source of 3-HAA in eukaryotes, microorganisms have evolved alternative routes for its synthesis. These pathways often utilize different precursors and are linked to the production of specialized secondary metabolites.

In certain soil actinobacteria, a novel biosynthetic pathway for 3-HAA has been discovered during the study of limazepine, a type of antitumor compound. researchgate.netnih.gov This pathway, referred to as the chorismate/DHHA pathway, represents an alternative to the kynurenine route. dntb.gov.uanih.gov It begins with chorismate, a key intermediate in the shikimate pathway. researchgate.net Through the action of several enzymes, including homologues of PhzE and PhzD from phenazine (B1670421) biosynthesis, chorismate is converted to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). scispace.com DHHA is then oxidized to form 3-HAA. scispace.com This pathway is not only involved in limazepine biosynthesis but is also presumed to contribute to the formation of other microbial natural products, highlighting a distinct evolutionary link between the biosynthesis of phenazines and certain pyrrolobenzodiazepines. nih.govdntb.gov.uanih.gov

In Streptomyces species, 3-HAA serves as an intermediate in the biosynthesis of actinomycins, a class of chromopeptide antibiotics. asm.org The characteristic phenoxazinone chromophore of actinomycin, known as actinocin, is formed from the precursor 4-methyl-3-hydroxyanthranilic acid (4-MHA). microbiologyresearch.orgnih.gov Genetic and biochemical studies have shown that 4-MHA is derived from the tryptophan catabolic pathway. Specifically, 3-hydroxykynurenine is converted to 3-HAA, which is then methylated to yield 4-MHA. asm.org Therefore, in this context, 3-HAA acts as a direct precursor to 4-MHA, which is essential for the formation of the final antibiotic structure. rsc.org

PathwayOrganism TypePrecursorKey Intermediate(s)Final Product Context
Kynurenine Pathway EukaryotesL-TryptophanL-Kynurenine, 3-HydroxykynurenineNAD+ synthesis, neuromodulation. medchemexpress.commdpi.com
Chorismate/DHHA Pathway Bacteria (e.g., Streptomyces)ChorismateADIC, DHHALimazepine biosynthesis. researchgate.netnih.govresearchgate.net
Phenoxazinone Biosynthesis Bacteria (e.g., Streptomyces)L-Tryptophan3-HAAActinomycin biosynthesis (via 4-MHA). asm.orgnih.gov

Downstream Metabolism and Conversion Products of 3-Hydroxyanthranilic Acid

Once formed, 3-HAA is a metabolic branching point that can be converted into several other significant molecules. The primary enzyme acting on 3-HAA is 3-hydroxyanthranilate 3,4-dioxygenase (HAAO), which catalyzes its oxidative ring cleavage to form the unstable intermediate 2-amino-3-carboxymuconate semialdehyde (ACMS). mdpi.comtaylorandfrancis.comontosight.ai

From ACMS, the pathway can proceed in two directions:

Quinolinic Acid (QUIN): ACMS can undergo non-enzymatic cyclization to form quinolinic acid. mdpi.comtaylorandfrancis.com QUIN is a precursor for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme for cellular energy production and metabolism. taylorandfrancis.comnih.gov

Picolinic Acid (PA): Alternatively, the enzyme aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) can convert ACMS to picolinic acid. taylorandfrancis.comtaylorandfrancis.com

In addition to these pathways, 3-HAA can undergo oxidation, either non-enzymatically or catalyzed by enzymes like catalase, to form cinnabarinic acid. mdpi.commdpi.comresearchgate.netnih.gov Both picolinic acid and cinnabarinic acid have their own distinct biological activities. mdpi.com This downstream metabolism underscores the versatility of 3-HAA as a precursor to a range of bioactive compounds.

Enzymatic Formation of Quinolinic Acid and Picolinic Acid

The metabolism of 3-hydroxyanthranilic acid is a key branching point in the kynurenine pathway, leading to the synthesis of either quinolinic acid or picolinic acid. mdpi.com This divergence is controlled by the fate of the intermediate, 2-amino-3-carboxymuconic semialdehyde (ACMS), which is produced from 3-HAA through the action of the enzyme 3-hydroxyanthranilate 3,4-dioxygenase (HAAO). mdpi.commdpi.com

ACMS is an unstable compound that can undergo one of two transformations:

Quinolinic Acid Formation : ACMS can spontaneously cyclize (a non-enzymatic rearrangement) to form quinolinic acid. mdpi.commdpi.comebi.ac.uk This compound is a crucial precursor for the de novo biosynthesis of nicotinamide adenine dinucleotide (NAD+). acs.orgmdpi.compnas.org

Picolinic Acid Formation : Alternatively, ACMS can be enzymatically converted to picolinic acid. mdpi.comtaylorandfrancis.com This reaction is catalyzed by the enzyme aminocarboxymuconate-semialdehyde decarboxylase (ACMSD). taylorandfrancis.com

The balance between these two pathways can be influenced by factors such as the activity of ACMSD. For instance, elevated picolinic carboxylase activity in the livers of diabetic rats has been shown to reduce the formation of quinolinic acid from 3-HAA. nih.gov

Table 1: Divergent Pathways from 3-Hydroxyanthranilic Acid

PrecursorEnzymeIntermediateFate of IntermediateProductSignificance
3-Hydroxyanthranilic Acid3-Hydroxyanthranilate 3,4-Dioxygenase (HAAO)2-Amino-3-carboxymuconic semialdehyde (ACMS)Spontaneous CyclizationQuinolinic AcidNAD+ Precursor acs.orgmdpi.com
3-Hydroxyanthranilic Acid3-Hydroxyanthranilate 3,4-Dioxygenase (HAAO)2-Amino-3-carboxymuconic semialdehyde (ACMS)Enzymatic Decarboxylation (via ACMSD)Picolinic AcidMetal Chelation ontosight.ai

Spontaneous and Enzymatic Auto-oxidation to Cinnabarinic Acid

Beyond the pathways leading to quinolinic and picolinic acids, 3-hydroxyanthranilic acid can also be converted into cinnabarinic acid, a phenoxazine (B87303) dicarboxylic acid. nih.gov This conversion can occur through both spontaneous and enzyme-catalyzed oxidation.

Spontaneous Auto-oxidation: 3-HAA readily auto-oxidizes, particularly as pH increases. nih.gov This process requires molecular oxygen and involves the formation of a semiquinoneimine radical, generating superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂) as byproducts. nih.govresearchgate.net Two molecules of the 3-HAA-derived radical then undergo condensation to form cinnabarinic acid. mdpi.comnih.gov Research has shown that superoxide dismutase (SOD) can accelerate this auto-oxidation, likely by preventing back reactions involving the superoxide radical. nih.gov Conversely, catalase can prevent the degradation of the newly formed cinnabarinic acid by hydrogen peroxide. nih.govresearchgate.net

Enzymatic Oxidation: Several enzymes have been identified that catalyze the conversion of 3-HAA to cinnabarinic acid:

Cinnabarinate Synthase : An enzyme found in the nuclear fraction of rat liver specifically catalyzes this reaction. nih.govnih.gov This enzyme has an optimal pH of around 7.2 and shows an absolute requirement for manganese ions (Mn²⁺) for its activity. nih.govnih.govportlandpress.com

Other Enzymes : Under laboratory conditions, other enzymes such as catalase, tyrosinase, horseradish peroxidase, and myeloperoxidase have also been shown to catalyze the formation of cinnabarinic acid from 3-HAA. hmdb.camdpi.com

Table 2: Factors Influencing Cinnabarinic Acid Formation from 3-HAA

FactorTypeRoleFinding
Mn²⁺ Metal IonActivatorShows an absolute requirement for cinnabarinate synthase activity and accelerates aerobic auto-oxidation. nih.govnih.govportlandpress.com
Superoxide Dismutase (SOD) EnzymeActivatorAccelerates 3-HAA auto-oxidation. nih.gov
Catalase EnzymeStabilizerPrevents the degradation of cinnabarinic acid by H₂O₂. nih.govresearchgate.net
Ag⁺, Hg²⁺, Fe²⁺, Cu²⁺ Metal IonsInhibitorsInhibit the enzymatic reaction catalyzed by cinnabarinate synthase. nih.gov
Ascorbic Acid, GSH Reducing AgentsInhibitorsPotently inhibit the enzymatic reaction. nih.govnih.gov

Conversion to Nicotinic Acid (Niacin)

3-Hydroxyanthranilic acid is a key intermediate in the de novo biosynthetic pathway of nicotinic acid (niacin), a vital component of the coenzyme NAD+. pnas.orgnih.gov The conversion is not direct but proceeds through the formation of quinolinic acid. nih.govpnas.org

The metabolic sequence is as follows:

3-Hydroxyanthranilic acid is oxidized by 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) to the unstable intermediate 2-amino-3-carboxymuconic semialdehyde. acs.orgontosight.ai

This intermediate spontaneously rearranges to form quinolinic acid. mdpi.commdpi.com

Quinolinic acid is then converted to nicotinic acid mononucleotide through a condensation reaction with phosphoribosyl pyrophosphate (PRPP), a reaction catalyzed by quinolinate phosphoribosyltransferase (QPRT). mdpi.compnas.org

Subsequent steps convert nicotinic acid mononucleotide into NAD+. pnas.org

Studies in organisms ranging from the fungus Neurospora to rats have confirmed this pathway as a primary route for niacin biosynthesis from tryptophan metabolites. nih.govnih.govnih.gov

Role of 3-Hydroxyanthranilate 3,4-Dioxygenase (HAAO) in Degradative Pathways

3-Hydroxyanthranilate 3,4-dioxygenase (HAAO) is the pivotal enzyme in the degradative pathway of 3-HAA within the kynurenine pathway. ontosight.airsc.org It belongs to the family of non-heme iron-dependent dioxygenases, requiring ferrous iron (Fe²⁺) as a cofactor for its catalytic activity. acs.orgacs.org

The primary function of HAAO is to catalyze the oxidative cleavage of the aromatic ring of 3-hydroxyanthranilate. acs.orgrsc.org In this reaction, both atoms of a molecular oxygen molecule are incorporated into the substrate, breaking the benzene (B151609) ring to yield the linear, unstable product 2-amino-3-carboxymuconic semialdehyde (ACMS). ebi.ac.ukacs.orgacs.org

This reaction is the final enzymatic step in the pathway from tryptophan to quinolinate, the universal precursor to the pyridine (B92270) ring of NAD+. acs.org By catalyzing this ring-opening step, HAAO directs the metabolic flux of tryptophan catabolism towards either NAD+ production or, via further enzymatic degradation of ACMS, towards the production of acetyl-CoA for energy. pnas.orgbiorxiv.org The enzyme is widely distributed across species, from bacteria to humans, and its activity is crucial for maintaining appropriate levels of quinolinic acid. acs.orgnih.govnih.gov

Mechanistic Insights into the Biological Functions of 3 Hydroxyanthranilic Acid

Immunomodulatory Mechanisms and Inflammatory Responses

3-HAA is recognized for its potent immunomodulatory capabilities, influencing a wide range of immune cells and inflammatory pathways. It generally exhibits anti-inflammatory properties by suppressing pro-inflammatory responses and promoting a more tolerant immune environment.

3-HAA has been shown to significantly inhibit the production of key pro-inflammatory cytokines. In studies involving bone marrow-derived dendritic cells (BMDCs) stimulated with lipopolysaccharide (LPS), treatment with 3-HAA led to a marked reduction in the secretion of Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net This suppressive effect on cytokine production is a cornerstone of its anti-inflammatory activity, as these molecules are central to orchestrating inflammatory responses. nih.gov The inhibition of these cytokines helps to dampen the intensity of inflammation and limit potential tissue damage. Research has also shown that 3-HAA can suppress cytokine and chemokine production from microglia and astrocytes, though the effect can be specific to the target protein and the stimulus. nih.gov

Table 1: Effect of 3-HAA on Pro-inflammatory Cytokine Production in LPS-Stimulated Dendritic Cells

CytokineEffect of 3-HAA TreatmentCell TypeStimulusReference
IL-6Significantly ReducedBone Marrow-Derived Dendritic Cells (BMDCs)LPS nih.govresearchgate.net
IL-12Significantly ReducedBone Marrow-Derived Dendritic Cells (BMDCs)LPS nih.govresearchgate.net
TNF-αSignificantly ReducedBone Marrow-Derived Dendritic Cells (BMDCs)LPS nih.govresearchgate.net

The inflammasome is a multiprotein complex in myeloid cells that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines like IL-1β. 3-HAA has been found to be a potent inhibitor of inflammasome activation in macrophages. nih.govnih.gov Studies have demonstrated that 3-HAA can inhibit IL-1β production in a dose-dependent manner. nih.gov This inhibition occurs regardless of whether 3-HAA is introduced before the priming signal (LPS) or the activation signal (ATP), indicating a robust suppressive effect on the inflammasome pathway. nih.gov By preventing inflammasome activation, 3-HAA effectively blocks a critical step in the inflammatory cascade. nih.gov

3-HAA directly influences T-lymphocyte function, which is central to adaptive immunity. It has been shown to inhibit T-cell proliferation and induce apoptosis (programmed cell death), particularly in activated T-cells. pnas.orgnih.gov Specifically, 3-HAA can selectively induce apoptosis in Th1 cells, while not affecting Th2 cells to the same extent. researchgate.net This selective action helps to skew the immune response away from a pro-inflammatory Th1 profile.

Furthermore, 3-HAA plays a role in promoting the differentiation of regulatory T-cells (Tregs). researchgate.netoup.com Tregs are crucial for maintaining immune tolerance and preventing autoimmune reactions. By fostering the development of Tregs, 3-HAA contributes to a more controlled and self-limiting immune response. frontiersin.org Some research indicates that 3-HAA can direct T-cell differentiation towards Tregs instead of the pro-inflammatory Th1 and Th17 lineages. researchgate.net

Redox Homeostasis and Oxidative Stress Responses

Beyond its immunomodulatory roles, 3-HAA is also involved in maintaining cellular redox balance and protecting against oxidative stress.

3-HAA exhibits direct antioxidant activity. researchgate.net Research has demonstrated that it can directly degrade hydrogen peroxide (H₂O₂), a common reactive oxygen species (ROS) that can cause cellular damage. researchgate.netnih.gov This direct chemical interaction helps to neutralize H₂O₂ in a dose-dependent manner. researchgate.net In addition to this direct scavenging activity, 3-HAA can also activate the Nrf2/SKN-1 oxidative stress response pathway, which leads to the expression of a suite of protective antioxidant genes. researchgate.netnih.gov This dual action—both directly neutralizing ROS and upregulating endogenous antioxidant defenses—makes 3-HAA a significant contributor to cellular protection against oxidative stress. researchgate.net Theoretical studies support that 3-HAA is a potent antioxidant capable of rapidly quenching free radicals through hydrogen atom donation. plos.org

Activation of Nrf2/SKN-1 Oxidative Stress Response Pathways

3-Hydroxyanthranilic acid (3-HAA), a metabolite of the kynurenine (B1673888) pathway, has been identified as a key modulator of cellular defense mechanisms against oxidative stress. Research, particularly in the model organism Caenorhabditis elegans, has demonstrated that elevated physiological levels of 3-HAA can extend a healthy lifespan by bolstering resistance to oxidative stress. biorxiv.orgnih.gov This protective effect is mediated, in large part, through the activation of the Nrf2/SKN-1 oxidative stress response pathway. biorxiv.orgnih.govnih.gov

Studies have shown that increasing 3-HAA levels, either through direct supplementation or by genetic inhibition of the enzyme that degrades it, 3-hydroxyanthranilic acid dioxygenase (HAAO), leads to the activation of SKN-1, the worm ortholog of mammalian Nrf2. biorxiv.orgnih.govresearchgate.net This activation is not merely a correlation; the lifespan-extending benefits of 3-HAA are significantly diminished in organisms with a hypomorphic allele of skn-1, indicating that the Nrf2/SKN-1 pathway is a primary mechanism of action. nih.gov The activation of this pathway leads to the increased expression of downstream target genes, such as those encoding antioxidant enzymes, which are crucial for maintaining cellular redox homeostasis. biorxiv.org For instance, worms with increased 3-HAA levels show enhanced fluorescence of SKN-1::GFP fusion proteins and promoter activity reporters for its target genes, such as gcs-1 and gst-4. biorxiv.orgresearchgate.net This suggests that 3-HAA primes the organism for a more robust response to oxidative challenges encountered during aging. biorxiv.orgresearchgate.net

Table 1: Effect of 3-HAA on Nrf2/SKN-1 Pathway and Oxidative Stress Resistance

Experimental ModelInterventionKey FindingReference
C. elegansKnockdown of haao-1 (HAAO enzyme)Extends lifespan by ~30% and delays age-associated health decline. nih.govnih.gov
C. elegans3-HAA supplementationIncreases resistance to oxidative stress and activates the Nrf2/SKN-1 response. biorxiv.orgnih.gov
C. elegans (transgenic)haao-1(RNAi) or 3-HAA supplementationIncreases fluorescence of skn-1::GFP, gcs-1p::GFP, and gst-4p::GFP reporters. biorxiv.orgresearchgate.net
C. elegans (skn-1 mutant)haao-1(RNAi) or 3-HAA supplementationLifespan extension is largely abrogated, confirming pathway dependence. nih.gov
MiceDiet supplemented with 3-HAAAging mice were observed to be long-lived in pilot studies. biorxiv.orgnih.gov

Context-Dependent Generation of Reactive Oxygen Species (e.g., Metal-Ion Catalysis)

While 3-HAA demonstrates significant antioxidant properties, its redox activity is complex, exhibiting a dual role that is highly dependent on the surrounding physiological context. rsc.orgbiorxiv.org In the absence of certain cofactors, 3-HAA acts as an effective antioxidant and radical scavenger. rsc.org However, in the presence of transition metal ions, particularly copper (Cu(II)) and iron (Fe(III)), 3-HAA can act as a pro-oxidant, catalyzing the generation of reactive oxygen species (ROS). rsc.orgacs.orgresearchgate.net

This pro-oxidant behavior stems from the ability of 3-HAA to reduce metal ions. rsc.org For example, 3-HAA can reduce Cu(II) to Cu(I). rsc.orgacs.org The resulting Cu(I) can then participate in Fenton-like reactions, promoting the production of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide. rsc.org Similarly, 3-HAA has been shown to reduce Fe(III) to Fe(II), which can also fuel Fenton chemistry. acs.orgnih.gov This metal-catalyzed generation of ROS, including superoxide (B77818) and hydrogen peroxide, has been demonstrated in various experimental settings. acs.orgnih.gov The local redox environment and pH are critical factors that influence whether 3-HAA's antioxidant or pro-oxidant face is presented. rsc.orgnih.gov This context-dependent activity is crucial, as ROS generation can lead to oxidative damage of proteins and other macromolecules, a mechanism implicated in the pathology of certain degenerative conditions. acs.orgresearchgate.net

Metabolic Regulation and Lipid Homeostasis

Impact on Sterol Regulatory Element-Binding Protein (SREBP) Axis and Gene Expression

3-Hydroxyanthranilic acid has emerged as a significant regulator of lipid metabolism, exerting its influence through the modulation of the Sterol Regulatory Element-Binding Protein (SREBP) transcription factor family. nih.govnih.gov SREBPs are master regulators of lipid homeostasis, controlling the synthesis of cholesterol and fatty acids. nih.gov Research has specifically highlighted the impact of 3-HAA on SREBP-2, the isoform primarily responsible for regulating cholesterol metabolism. nih.govgavinpublishers.com

In vitro studies using the human hepatoma cell line HepG2 have shown that treatment with 3-HAA leads to a significant, dose-dependent decrease in the mRNA expression of SREBP-2. nih.govnih.gov Furthermore, 3-HAA was found to inhibit the nuclear translocation of the SREBP-2 protein. nih.govnih.gov Since the mature, nuclear form of SREBP-2 is the active transcription factor that binds to sterol-regulatory elements (SREs) in the promoters of target genes, this inhibition effectively downregulates the entire cholesterol synthesis pathway. nih.govahajournals.org This finding is supported by observations in mice where inhibition of HAAO, the enzyme that degrades 3-HAA, resulted in increased endogenous levels of 3-HAA and was associated with decreased hepatic SREBP-2 mRNA levels. nih.govnih.gov These results indicate that a key atheroprotective effect of 3-HAA is its ability to control the cholesterol synthetic pathway via the SREBP-2 axis. nih.gov

Modulation of Hepatic Lipoprotein Synthesis and Secretion

The regulatory effects of 3-HAA on the SREBP axis translate directly into significant modulation of hepatic lipoprotein metabolism. By downregulating SREBP-2, 3-HAA influences the production and secretion of lipoproteins from the liver, which plays a central role in systemic lipid transport. nih.govnih.gov

Experimental evidence from both in vitro and in vivo models demonstrates that 3-HAA can reduce the secretion of apolipoprotein B (ApoB), the primary structural protein of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). nih.govnih.govoup.com In HepG2 cells, 3-HAA treatment resulted in lower ApoB secretion. nih.gov This aligns with in vivo findings in hypercholesterolemic mice, where administration of 3-HAA led to a marked reduction in plasma levels of VLDL. oup.comoup.com Further studies, using an inhibitor of 3-HAA degradation to increase its endogenous levels, confirmed a decrease in hepatic VLDL output. nih.gov This suggests that 3-HAA primarily affects the cholesterol synthetic pathway rather than its catabolism or clearance. nih.gov The collective data point to 3-HAA as a modulator of hepatic lipid output, contributing to a less atherogenic lipoprotein profile by reducing the synthesis and secretion of VLDL particles from the liver. oup.comoup.com

Table 2: Effects of 3-HAA on Lipid Metabolism and Lipoprotein Synthesis

Model SystemTreatmentObserved EffectReference
HepG2 Cells3-HAADose-dependent decrease in SREBP-2 mRNA expression and nuclear translocation. nih.govnih.gov
HepG2 Cells3-HAAReduced secretion of apolipoprotein B (ApoB). nih.govnih.gov
Ldlr-/- Mice (Hypercholesterolemic)3-HAA administrationMarked reduction in total plasma cholesterol and triglycerides. oup.com
Ldlr-/- Mice3-HAA administrationSignificantly reduced chylomicron/VLDL fraction in plasma. oup.comoup.com
Ldlr-/- MiceInhibition of HAAO (increases endogenous 3-HAA)Decreased hepatic SREBP-2 mRNA, reduced hepatic lipid accumulation, and decreased hepatic VLDL output. nih.gov

Neurobiological Roles and Protein Interactions

Contribution to Central Nervous System Function and Neurotransmitter Pathways

3-Hydroxyanthranilic acid is a neuroactive metabolite within the kynurenine pathway of tryptophan degradation, which has complex and sometimes opposing roles in the central nervous system (CNS). mdpi.comnih.govmdpi.com It is produced in the brain by microglia and macrophages and is a precursor to the excitotoxin quinolinic acid (QUIN), an N-methyl-D-aspartate (NMDA) receptor agonist. mdpi.comnih.govnih.gov Consequently, 3-HAA has historically been considered a potentially neurotoxic compound. nih.govmdpi.com

However, research has also uncovered neuroprotective functions for 3-HAA. Studies have shown that 3-HAA can suppress the expression of pro-inflammatory cytokines and chemokines in glial cells and reduce cytokine-induced neuronal death in primary human CNS cultures. nih.gov A key mechanism for this neuroprotection is the potent induction of hemeoxygenase-1 (HO-1) in astrocytes, an antioxidant enzyme with established anti-inflammatory and cytoprotective properties. nih.govmedchemexpress.com The role of 3-HAA is therefore multifaceted; its impact on CNS function depends on the cellular context, its concentration, and its subsequent metabolism. mdpi.commdpi.com As a metabolite in a pathway that produces both neurotoxic (e.g., quinolinic acid) and neuroprotective (e.g., kynurenic acid) compounds, 3-HAA is positioned at a critical juncture influencing neurotransmission, neuroinflammation, and neuronal vulnerability. mdpi.comaginganddisease.org Its ability to chelate metal ions and its redox activity further contribute to its complex interactions within the CNS. mdpi.com

Involvement in Proteotoxicity Models and Inhibition of Protein Aggregation (e.g., Amyloid-Beta, Polyglutamine)

3-Hydroxyanthranilic acid (3-HAA) has demonstrated significant protective effects in models of proteotoxicity, which is characteristic of several neurodegenerative diseases like Alzheimer's and Huntington's disease. jax.org Research using the roundworm Caenorhabditis elegans as a model organism has provided key insights into these mechanisms. nih.gov

In studies modeling Alzheimer's and Huntington's disease, the accumulation of aggregate-prone proteins, such as amyloid-beta (Aβ) and polyglutamine peptides, leads to cellular toxicity and paralysis in the worms. jax.orgnih.gov Knocking down the gene for 3-hydroxyanthranilate 3,4-dioxygenase (HAAO), the enzyme that degrades 3-HAA, resulted in delayed age-associated paralysis in worms expressing either Aβ or a polyglutamine peptide (Q35). nih.govmdpi.comnih.gov This protective effect is attributed to the resulting increase in physiological levels of 3-HAA. nih.govbiorxiv.org Further supporting this, direct supplementation with 1 mM 3-HAA was found to mimic the protective effects of HAAO knockdown, delaying paralysis in both the Alzheimer's and Huntington's models. nih.govmdpi.com

Interestingly, the mechanism by which 3-HAA confers protection appears to differ between proteotoxicity models. In the polyglutamine (C. elegans) model for Huntington's disease, the delay in paralysis was found to be independent of any significant changes in the number or volume of protein aggregates. nih.govmdpi.com This suggests that 3-HAA's protective action against polyglutamine toxicity is not achieved by preventing the aggregation itself but through other cellular mechanisms. nih.gov

In contrast, for amyloid-beta, the peptide associated with Alzheimer's disease, both in silico and in vitro studies indicate that 3-HAA can directly inhibit aggregation. nih.gov Computational models have shown that 3-HAA is capable of binding to the histidine(13)-histidine-glutamine-lysine(16) (HHQK) region of the Aβ peptide, which is a critical area for the protein's misfolding and subsequent aggregation. nih.govresearchgate.net In vitro assays confirmed that 3-HAA inhibits the aggregation of Aβ in a dose-dependent manner. nih.gov

Table 1: Effect of 3-HAA on Proteotoxicity Models
Model SystemProteinInterventionObserved EffectReference
C. elegans (Huntington's Model)Polyglutamine (Q35)HAAO Knockdown (elevated 3-HAA)Delayed age-associated paralysis nih.govmdpi.com
C. elegans (Alzheimer's Model)Amyloid-BetaHAAO Knockdown (elevated 3-HAA)Delayed age-associated paralysis nih.govmdpi.com
C. elegans (Huntington's Model)Polyglutamine (Q35)1 mM 3-HAA SupplementationMimicked the protective effect of HAAO knockdown mdpi.com
In vitroAmyloid-Beta3-HAA ApplicationDose-dependent inhibition of aggregation nih.gov

Significance of the 3-Hydroxyanthranilic Acid to Anthranilic Acid Ratio as a Biological Indicator

The ratio of 3-hydroxyanthranilic acid (3-HAA) to anthranilic acid (AA) in biological fluids has emerged as a potentially significant biomarker for assessing inflammation and the progression of several diseases. nih.govnih.gov In numerous pathological conditions, a characteristic shift in the kynurenine pathway of tryptophan metabolism is observed, leading to a decrease in 3-HAA levels and a concurrent increase in AA levels. nih.govnih.govresearchgate.net This reversal of the normal 3HAA:AA ratio has been documented in a range of neurological and inflammatory disorders. nih.govmdpi.com

Clinical data have highlighted this altered ratio in patients with conditions such as osteoporosis, stroke, Huntington's disease, and chronic brain injury. nih.govnih.gov This suggests that the 3HAA:AA ratio may serve as a novel marker for an underlying inflammatory component in these disorders. nih.govnih.gov

For instance, a study on osteoporosis patients revealed markedly lower plasma levels of 3-HAA and substantially increased levels of AA at the time of diagnosis compared to healthy controls. nih.gov Following two years of standard pharmacological treatment, which resulted in improved bone density, the levels of both metabolites and the 3HAA:AA ratio in these patients returned to values comparable to the control group. nih.gov Similarly, in patients who have had a stroke, the 3HAA:AA ratio was found to be decreased to approximately 20% of control levels within 24 hours of the event. nih.gov It is hypothesized that this change in the 3HAA:AA ratio could represent a protective response aimed at limiting damage from inflammation. nih.gov

Table 2: Plasma Levels of 3-HAA and AA in Osteoporosis
AnalyteHealthy Controls (nM)Osteoporosis Patients (at diagnosis) (nM)Osteoporosis Patients (after 2 years of therapy)Reference
3-Hydroxyanthranilic Acid (3-HAA)7.89 ± 1.151.04 ± 0.10Comparable to control values nih.gov
Anthranilic Acid (AA)21.56 ± 2.25139.2 ± 14.7Comparable to control values nih.gov

Cellular Apoptosis and Proliferation Pathways

Selective Induction of Activated T-Cell Apoptosis

3-Hydroxyanthranilic acid plays a significant immunomodulatory role by selectively inducing apoptosis, or programmed cell death, in activated T-cells while sparing resting T-cells. nih.gov This targeted action is a key mechanism in the suppression of T-cell-mediated immune responses. nih.gov

The primary mechanism for this selective apoptosis involves the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant. nih.gov 3-HAA was found to cause the extrusion of GSH from activated T-cells, leading to their death. nih.gov The essential role of GSH depletion was demonstrated when maintaining its levels with supplements like N-acetylcysteine (NAC) completely inhibited the T-cell death mediated by 3-HAA. nih.gov

Another molecular target of 3-HAA in T-cells is the 3-phosphoinositide-dependent protein kinase 1 (PDK1). pnas.org By specifically targeting PDK1, 3-HAA inhibits the activation of NF-κB, a key transcription factor for T-cell activation and survival. pnas.org This inhibition leads to the dysfunction and subsequent death of activated T-helper cells (Th2), which has been shown to suppress experimental asthma. pnas.org Furthermore, 3-HAA has been noted to selectively induce apoptosis in Th1 cells by promoting the release of cytochrome C and the activation of caspase 8. springermedizin.de

Induction of Apoptosis in Hepatocellular Carcinoma Cells via Dual-Specificity Phosphatase 6 (DUSP6) Transcription

3-Hydroxyanthranilic acid has been identified as a promising agent in cancer therapy, particularly for hepatocellular carcinoma (HCC), due to its ability to induce apoptosis in tumor cells. researchgate.netnih.gov Mechanistic studies have shown that 3-HAA exerts its anti-cancer effects by upregulating the expression of Dual-Specificity Phosphatase 6 (DUSP6). researchgate.netscispace.com

Research has demonstrated that exogenous 3-HAA enhances apoptosis in HCC cells. nih.gov The core of this mechanism is the induction of DUSP6 transcription by 3-HAA. researchgate.netscispace.com DUSP6, in turn, plays a crucial role in promoting apoptosis and suppressing HCC growth both in vitro and in vivo. researchgate.net The critical role of this phosphatase was confirmed in experiments where knocking down DUSP6 abolished the apoptosis-inducing effects of 3-HAA and restored tumor cell growth. researchgate.netscispace.com

The upregulation of DUSP6 by 3-HAA impacts key survival pathways within the cancer cells. DUSP6 is known to inhibit the activity of the AKT signaling pathway, a central regulator of cell survival and proliferation. nih.govthno.org By increasing DUSP6, 3-HAA leads to decreased AKT phosphorylation, thereby promoting apoptosis in HCC cells. nih.govthno.org This mechanism has been shown to sensitize HCC cells to other therapies, such as the drug sorafenib. nih.govthno.org

Table 3: Mechanistic Effects of 3-HAA on Hepatocellular Carcinoma (HCC) Cells
Effect of 3-HAAMolecular MechanismDownstream ConsequenceReference
Induction of ApoptosisUpregulation of DUSP6 transcriptionSuppression of HCC growth researchgate.netscispace.com
Sensitization to SorafenibUpregulation of DUSP6 and PPP1R15ADecreased AKT phosphorylation and activity nih.govthno.org
Abolished ApoptosisDUSP6 knockdownRestoration of tumor cell growth despite 3-HAA presence researchgate.netscispace.com

Advanced Analytical and Methodological Applications of 3 Hydroxyanthranilic Acid D3

Stable Isotope Labeling in Quantitative Metabolomics

The integration of stable isotopes into metabolomics has addressed some of the field's primary limitations, namely metabolite identification, quantification, and the analysis of metabolic flux. nih.gov Stable isotope-labeled compounds, such as 3-HAA-d3, are foundational to enhancing the accuracy and reliability of quantitative metabolomics studies. eurisotop.com

3-Hydroxyanthranilic Acid-d3 is frequently employed as an internal standard in mass spectrometry (MS)-based assays, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). medchemexpress.comnih.gov In these methods, a known quantity of the deuterated standard is added to a biological sample prior to analysis. bham.ac.uknih.gov Because 3-HAA-d3 is chemically identical to its unlabeled counterpart (3-hydroxyanthranilic acid), it co-elutes during the chromatographic separation and exhibits similar ionization behavior in the mass spectrometer. eurisotop.com However, due to the presence of deuterium (B1214612) atoms, it has a different mass-to-charge ratio, allowing the mass spectrometer to distinguish it from the endogenous, unlabeled analyte. nih.govspectroscopyonline.com

This co-analysis allows for the accurate quantification of the endogenous 3-hydroxyanthranilic acid by comparing the signal intensity of the analyte to that of the known concentration of the internal standard. researchgate.net This technique is considered the gold standard for correcting for sample and instrument variability during analysis. eurisotop.comchromatographyonline.com

Table 1: Application of 3-HAA-d3 as an Internal Standard

Analytical Technique Purpose Key Advantage
LC-MS/MS Quantitative determination of tryptophan metabolites in various biological matrices. researchgate.net High sensitivity and selectivity for complex samples. nih.gov

The use of stable isotope-labeled internal standards like 3-HAA-d3 offers significant advantages in analytical chemistry. medchemexpress.com It greatly improves the accuracy and reproducibility of quantitative measurements. medchemexpress.com By accounting for variations in sample preparation, injection volume, and instrument response, it ensures that the calculated concentration of the analyte is reliable and consistent across different samples and analytical runs. bham.ac.ukchromatographyonline.com

One of the most critical benefits is the mitigation of matrix effects. medchemexpress.com Matrix effects occur when other components in a complex biological sample (like serum or urine) interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. chromatographyonline.comresearchgate.net Since the stable isotope-labeled internal standard is affected by the matrix in the same way as the endogenous analyte, the ratio of their signals remains constant, effectively canceling out the matrix-induced variations. eurisotop.comchromatographyonline.com This ensures that the quantitative results are a true reflection of the analyte's concentration in the original sample.

Metabolic Flux Analysis and Pathway Tracing Using Deuterated Tracers

Deuterated tracers like 3-HAA-d3 are invaluable for metabolic flux analysis, which is the study of the rates of metabolic reactions within a biological system. researchgate.netbiorxiv.org By introducing a labeled compound, researchers can trace its journey through various metabolic pathways. nih.gov

Stable isotope tracers allow for the measurement of flux, providing insights into the system-wide regulation of metabolism. nih.gov When 3-HAA-d3 is introduced into a cellular system, it is processed by the same enzymes that act on the natural substrate. nih.govresearchgate.net By using techniques like mass spectrometry to track the incorporation of the deuterium label into downstream metabolites, researchers can map out active metabolic pathways and determine the rate at which they are operating. researchgate.netnih.gov This information is crucial for understanding how metabolic networks are structured and how they respond to various physiological and pathological conditions. nih.govnih.gov

Isotope labeling is a powerful tool for distinguishing between metabolites that are naturally present in a biological system (endogenous) and those that have been introduced from an external source (exogenous). medchemexpress.com This is particularly important in studies where a compound is administered to an organism to observe its metabolic fate. By using the deuterated form, researchers can easily differentiate the administered compound and its metabolites from the pre-existing pool of unlabeled molecules. frontiersin.org This capability reduces the risk of false positives and is beneficial for the accurate quantification and reconstruction of metabolic pathways. medchemexpress.com

Isotopic labels provide a non-invasive means to track the distribution, transformation, and clearance of a compound and its metabolites within a living organism. medchemexpress.com Techniques such as mass spectrometry can be used to follow the journey of 3-HAA-d3 after administration, providing valuable data for pharmacometabolic research. medchemexpress.com This includes understanding how the compound is absorbed, distributed to different tissues, metabolized, and eventually excreted (ADME studies). medchemexpress.com This approach can help verify the mechanisms of action of drugs and evaluate potential unexpected side effects, thereby improving the precision and efficiency of clinical research. medchemexpress.com

Table 2: Compound Names Mentioned

Compound Name
This compound
3-hydroxyanthranilic acid

Mechanistic Studies with Isotopic Labeling

The use of stable isotopes, such as deuterium, provides a powerful and precise tool for elucidating complex biochemical processes. This compound (3-HAA-d3), a deuterated isotopologue of the endogenous metabolite 3-hydroxyanthranilic acid, serves as an invaluable tracer in advanced analytical and methodological studies. Its increased mass, due to the replacement of three hydrogen atoms with deuterium, allows for its distinction from the naturally abundant form in mass spectrometry and alters its properties in ways that are useful for nuclear magnetic resonance (NMR) spectroscopy and for probing enzyme mechanisms. This section explores the specific applications of 3-HAA-d3 in investigating enzyme kinetics, protein-ligand interactions, and the optimization of metabolic pathways.

Investigation of Enzyme Activities and Reaction Mechanisms In Vitro and In Vivo

Isotopically labeled compounds are fundamental to the study of enzyme reaction mechanisms. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate due to the heavier mass of the isotope. wikipedia.org This effect is particularly pronounced if the bond to the isotope is broken or formed in the rate-determining step of the reaction, making it a sensitive probe of the reaction's transition state. princeton.edu

In the context of 3-HAA, the primary enzyme responsible for its metabolism is 3-hydroxyanthranilate 3,4-dioxygenase (HAO), a non-heme iron-dependent enzyme that catalyzes the oxidative cleavage of the aromatic ring. nih.govnih.gov This reaction is a critical step in the kynurenine (B1673888) pathway of tryptophan degradation, leading to the formation of 2-amino-3-carboxymuconic acid semialdehyde (ACMS). nih.gov By using 3-HAA-d3, where deuterium atoms are placed at specific positions on the aromatic ring, researchers can investigate the HAO mechanism. If the C-D bond is cleaved during the slowest step of the catalytic cycle, a significant primary KIE (a slower reaction rate for the deuterated substrate) will be observed. wikipedia.org This allows for the precise identification of the rate-limiting step, such as substrate binding, oxygen activation, or product release.

Detailed studies combining X-ray crystallography, spectroscopy, and kinetic analysis have resolved several key steps in the HAO catalytic cycle. nih.gov The reaction proceeds through a series of distinct intermediates, providing multiple points at which isotopic labeling could offer further mechanistic insight.

Table 1. Catalytic Intermediates in the 3-hydroxyanthranilate 3,4-dioxygenase (HAO) Reaction Cycle. nih.gov
Intermediate StateDescriptionCoordination of 3-HAA to Iron Center
(E•S)IInitial enzyme-substrate complexMonodentate
(E•S)IISecond enzyme-substrate complex after conformational changeBidentate
(E•S•O2)ISuperoxo intermediateBidentate
(E•S•O2)IIAlkylperoxo intermediateBidentate
(E-I)Monooxygenated, seven-membered lactone intermediateMonodentate
(E•P)IFirst enzyme-product complex (enol tautomer)Bidentate
(E•P)IISecond enzyme-product complex (enol tautomer)Bidentate

Probing Protein-Ligand Interactions and Binding Kinetics

Understanding how a metabolite binds to its target protein is crucial for biochemistry and drug design. 3-HAA-d3 is an excellent tool for studying these interactions, particularly with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. creative-biostructure.comnih.gov

NMR spectroscopy can provide atomic-level information about protein-ligand complexes in solution. nih.gov In "ligand-observed" NMR experiments, the signals from the small molecule (the ligand) are monitored as it binds to the protein. nih.gov The use of 3-HAA-d3 is advantageous because the deuterium nucleus has different magnetic properties than hydrogen, providing a unique spectral window to observe the ligand without overwhelming signals from the much larger protein. Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can confirm binding and identify which parts of the ligand are in close contact with the protein. nih.gov

Furthermore, by titrating a protein solution with 3-HAA-d3 and monitoring the changes in the NMR spectrum—a method known as Chemical Shift Mapping or Perturbation (CSM/CSP)—researchers can determine the binding affinity, quantified by the dissociation constant (KD). researchgate.netresearchgate.net This provides precise data on the strength of the interaction. Studies on the HAO enzyme have revealed that 3-HAA binds to the active site iron center, initially in a monodentate fashion before shifting to a more stable bidentate coordination prior to the reaction with oxygen. nih.gov Using 3-HAA-d3 in advanced NMR experiments could allow for the direct measurement of the kinetics of these individual binding and conformational change steps.

Table 2. Application of NMR Spectroscopy with 3-HAA-d3 for Protein Binding Studies.
NMR TechniquePrincipleInformation GainedAdvantage of 3-HAA-d3
Chemical Shift Mapping (CSM)Monitors changes in protein or ligand NMR signals upon complex formation. researchgate.netBinding site location, binding affinity (KD). researchgate.netAllows for specific monitoring of ligand signals without protein signal overlap.
Saturation Transfer Difference (STD) NMRIrradiation of protein signals is transferred to bound ligands via spin diffusion. creative-biostructure.comConfirms binding, identifies the binding epitope of the ligand. nih.govProvides a clear, unambiguous signal for the bound ligand.
Nuclear Overhauser Effect (NOE) SpectroscopyMeasures through-space proximity of nuclei to determine 3D structure.Detailed 3D structure of the 3-HAA-d3-protein complex. nih.govSimplifies complex spectra, enabling easier structural determination of the bound ligand's conformation.

Application in Pathway Engineering and Optimization Strategies

Metabolic pathway engineering aims to modify the metabolism of an organism to enhance the production of a specific compound. A critical component of this process is Metabolic Flux Analysis (MFA), which quantifies the rates (fluxes) of reactions throughout a metabolic network. nih.govmdpi.com Stable isotope tracers like 3-HAA-d3 are central to MFA. springernature.comnih.gov

For instance, 3-HAA is primarily synthesized via the kynurenine pathway from tryptophan. nih.gov However, alternative biosynthetic routes, such as a chorismate/DHHA pathway, have been identified in some microorganisms. springernature.com If the goal is to maximize the production of 3-HAA, an isotopically labeled precursor could be supplied to the organism. By measuring the isotopic enrichment in the resulting 3-HAA pool, researchers can quantify the relative contribution of each pathway. nih.govresearchgate.net This knowledge enables targeted genetic engineering strategies, such as overexpressing enzymes in the more efficient pathway or knocking out enzymes in competing pathways, to optimize the metabolic network for the desired outcome. nih.gov

Table 3. Comparison of Biosynthetic Pathways to 3-Hydroxyanthranilic Acid.
FeatureKynurenine PathwayChorismate/DHHA Pathway
Starting PrecursorTryptophanChorismate
Key Intermediate(s)Kynurenine, 3-Hydroxykynurenine. biorxiv.org2,3-dihydro-3-hydroxyanthranilic acid (DHHA)
Key Enzyme(s)Tryptophan 2,3-dioxygenase (TDO), Kynurenine 3-monooxygenase (KMO), Kynureninase (KYNU). biorxiv.orgAnthranilate synthase (e.g., Lim5), DHHA dehydrogenase (e.g., Lim6). springernature.com
Common OrganismsMammals, many bacteria, fungi. nih.govCertain bacteria (e.g., for limazepine biosynthesis). springernature.com
Role of 3-HAA-d3 TracerQuantifies the relative flux and contribution of each pathway to the total 3-HAA pool in organisms possessing both.

Emerging Research Directions and Future Perspectives on 3 Hydroxyanthranilic Acid and Its Deuterated Analogues

Unraveling Complex Regulatory Networks and Inter-Pathway Crosstalk

The kynurenine (B1673888) pathway does not operate in isolation. Its metabolites, including 3-HAA, are part of a complex regulatory network that interacts with other crucial metabolic routes. Research is increasingly focused on mapping these intricate connections to understand how they maintain cellular homeostasis and how their dysregulation contributes to disease.

One of the key regulatory junctions is the enzyme 3-hydroxyanthranilate 3,4-dioxygenase (HAAO), which converts 3-HAA to quinolinic acid. pnas.org The activity of this enzyme influences the balance between potentially neurotoxic and neuroprotective arms of the pathway. mdpi.com For instance, the ratio of 3-HAA to its precursor, anthranilic acid (AA), has been proposed as a potential biomarker for inflammatory and neurological disorders, as anthranilic acid can inhibit HAAO, thereby increasing 3-HAA levels. nih.govnih.gov This interaction highlights a feedback mechanism within the pathway that can modulate the production of downstream metabolites.

Furthermore, the kynurenine pathway exhibits significant crosstalk with other major metabolic systems.

Serotonin (B10506) Pathway: Tryptophan is the common precursor for both the kynurenine and serotonin pathways. The balance between these two routes is critical for neurological health. Studies have shown that factors influencing one pathway can affect the other. For example, melatonin, an end-product of the serotonin pathway, can regulate the expression of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway. nih.gov

Immune and Inflammatory Pathways: The kynurenine pathway is deeply intertwined with the immune system. Inflammatory cytokines, such as interferon-gamma (IFN-γ), are potent inducers of IDO, which shunts tryptophan metabolism towards kynurenine production. nih.govencyclopedia.pub Metabolites like 3-HAA can, in turn, modulate immune responses by suppressing T-cell activation and proliferation. nih.gov There is also evidence of feedforward loops, where kynurenine pathway metabolites and prostaglandins (B1171923) (PGE2) can amplify each other's immunosuppressive effects. bmj.com

NAD+ Synthesis: 3-HAA is a direct precursor in the de novo biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme for cellular redox reactions and energy homeostasis. pnas.orgmdpi.com This links the kynurenine pathway directly to cellular energy metabolism and aging. biorxiv.org

The use of stable isotope-labeled compounds like 3-HAA-d3 is instrumental in dissecting these complex networks. By tracing the flow of deuterium (B1214612) atoms, researchers can quantify the flux through different branches of the kynurenine pathway and measure its contribution to other interconnected pathways under various physiological and pathological conditions. medchemexpress.com

Exploration of Novel Mechanistic Discoveries and Biological Functions

Recent research has expanded our understanding of 3-HAA's biological functions beyond its role as a simple metabolic intermediate. It is now recognized as a bioactive molecule with diverse effects on cellular signaling and function.

Research AreaKey Findings on 3-HAA's FunctionReferences
Neuroprotection & Anti-inflammation Suppresses glial cytokine/chemokine expression, reduces cytokine-induced neuronal death, and induces the antioxidant enzyme hemeoxygenase-1 (HO-1) in astrocytes. nih.gov
Immunomodulation Interacts with nuclear coactivator 7 (NCOA7) to enhance aryl hydrocarbon receptor (AhR) activation in dendritic cells, thereby modulating immune responses. frontiersin.org
Aging Accumulation of 3-HAA, through inhibition of the HAAO enzyme, extends lifespan and healthspan in C. elegans and mice. biorxiv.org
Antimicrobial Activity Demonstrates antimicrobial properties against gram-negative bacteria and improves host immune function with aging in C. elegans. nih.govnih.gov

One of the significant discoveries is the role of 3-HAA as a signaling molecule in the immune system. Research has shown that 3-HAA can engage with the nuclear coactivator 7 (NCOA7). This interaction enhances the association between NCOA7 and the aryl hydrocarbon receptor (AhR), a key regulator of immune cell function, particularly in dendritic cells. frontiersin.org This finding provides a specific molecular mechanism through which a tryptophan metabolite can fine-tune immune responses.

In the context of neuroinflammation, 3-HAA has demonstrated unexpected neuroprotective properties. It can suppress the production of inflammatory cytokines and chemokines by glial cells and, importantly, induces the expression of hemeoxygenase-1 (HO-1) in astrocytes. nih.gov HO-1 is a powerful antioxidant and cytoprotective enzyme, and its induction by 3-HAA points to a protective feedback mechanism during inflammatory stress in the central nervous system. nih.gov

Studies in model organisms have also revealed novel roles in aging and immunity. In Caenorhabditis elegans, inhibiting the degradation of 3-HAA leads to its accumulation, which has been shown to extend lifespan and improve health during aging. biorxiv.org This effect is linked to increased resistance to oxidative stress. biorxiv.org Furthermore, 3-HAA exhibits direct antimicrobial activity and enhances the aging immune system's ability to respond to pathogens. nih.govnih.gov

Advancements in Isotopic Tracing Techniques for Systems Biology and Precision Research

The development and application of stable isotope-labeled compounds, such as 3-HAA-d3, are pivotal for advancing systems biology and precision research. These tracers allow for the precise tracking and quantification of metabolites through complex biological systems. medchemexpress.com

Stable isotope labeling, particularly with deuterium, offers several advantages. The labeled compounds are chemically identical to their endogenous counterparts but can be distinguished by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.com This allows researchers to:

Trace Metabolic Pathways: Precisely follow the transformation of 3-HAA into downstream metabolites, providing a dynamic view of pathway flux. medchemexpress.com

Distinguish Endogenous vs. Exogenous Sources: Differentiate between metabolites produced by the body and those introduced experimentally, which is crucial for accurate quantification and metabolic modeling. medchemexpress.com

Improve Analytical Accuracy: Use deuterated analogues like 3-HAA-d3 as internal standards in mass spectrometry. This corrects for variations in sample preparation and instrument response, leading to more accurate and reproducible measurements of endogenous 3-HAA levels. medchemexpress.com

Study Pharmacokinetics (ADME): Track the absorption, distribution, metabolism, and excretion of 3-HAA and its derivatives non-invasively in animal models, which is essential for understanding its bioavailability and systemic effects. medchemexpress.com

These techniques are fundamental to the field of metabolomics, which aims to measure the complete set of small-molecule metabolites in a biological sample. By integrating data from isotopic tracing studies with other 'omics' data (genomics, proteomics), researchers can build comprehensive models of cellular metabolism. This systems-level approach is essential for understanding how perturbations in the kynurenine pathway contribute to complex diseases and for identifying novel therapeutic targets.

Development of Research Probes and Tools for Mechanistic Studies in Biological Systems

Beyond their use in metabolic tracing, derivatives of 3-HAA are being developed as chemical probes to investigate its molecular mechanisms of action. These tools are designed to identify the specific proteins that 3-HAA interacts with, thereby revealing its cellular targets and signaling pathways.

A prime example is the use of a biotin-tagged 3-HAA derivative in pull-down assays. In this technique, the biotin (B1667282) tag acts as a handle that allows researchers to isolate the 3-HAA probe and any proteins bound to it from a complex cell lysate. The isolated proteins can then be identified using mass spectrometry. This approach was successfully used to identify NCOA7 as a molecular target of 3-HAA in dendritic cells. frontiersin.org This discovery provided a direct link between 3-HAA and the AhR signaling pathway, a crucial finding for understanding its immunomodulatory effects. frontiersin.org

The development of such probes is a critical step in moving from observing a metabolite's effects to understanding its precise molecular function. By identifying the direct binding partners of 3-HAA, researchers can validate these targets and explore their potential for therapeutic intervention. Future research in this area will likely focus on creating a wider array of probes, including fluorescently labeled 3-HAA derivatives for cellular imaging, to visualize its subcellular localization and dynamics in real-time.

Q & A

Q. How is this compound used to study cross-species metabolic conservation?

  • Answer : Comparative studies in Saccharomyces cerevisiae and murine models use 3-HAA-d3 to trace evolutionary conservation of the kynurenine pathway. For example, yeast cultures with tryptophan-d5 and 3-HAA-d3 reveal conserved enzyme kinetics for KynU homologs via <sup>13</sup>C/<sup>15</sup>N isotopic labeling .

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